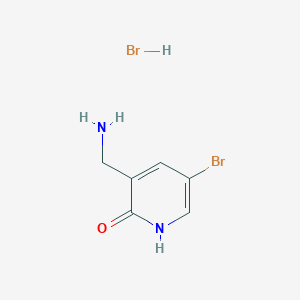
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of pyridine and has a unique structure that makes it suitable for various biological and chemical processes.
Applications De Recherche Scientifique
Pharmaceutical Synthesis and Intermediates
3-Bromopropylamine hydrobromide serves as a valuable raw material in pharmaceutical synthesis. It plays a crucial role in the production of specific drugs and intermediates. One notable application involves the synthesis of homotaurine , a compound with potential neuroprotective properties .
Suzuki-Miyaura Reactions with Benzeneboronic Acids
3-(Aminomethyl)benzeneboronic acid hydrochloride, a related compound, is used as an intermediate in Suzuki-Miyaura reactions. These reactions allow for the efficient coupling of arylboronic acids with various substrates. The resulting products find applications in medicinal chemistry, materials science, and organic synthesis .
1H-Pyrazolo[3,4-b]pyridine Derivatives
Researchers have explored synthetic strategies for 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis methods involve assembling the pyrazolopyridine system, and their advantages and limitations have been systematically studied .
Propriétés
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTSGCDZZTZSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

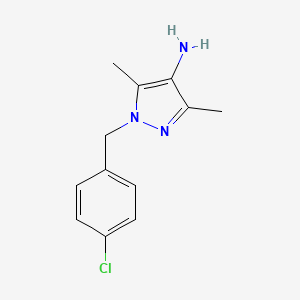
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)
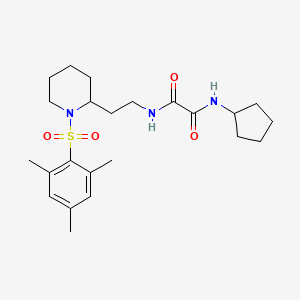
![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)
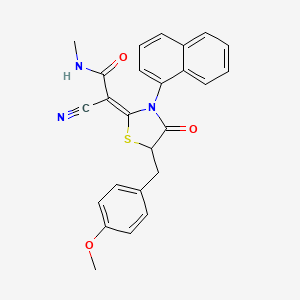
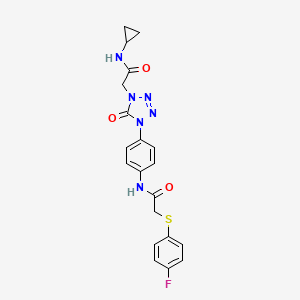
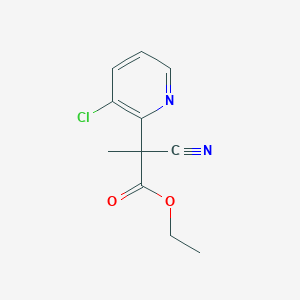


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2707710.png)